molecular formula C18H19NO4 B2727116 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1242006-30-9

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No.: B2727116
CAS No.: 1242006-30-9
M. Wt: 313.353
InChI Key: PLLOSSIIMDGARP-UHFFFAOYSA-N
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Description

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic chemical compound designed for research applications, particularly in the study of melanogenesis and tyrosinase inhibition. This compound features a hybrid structure combining a benzoate ester with a 2-methylbenzylamide group, a chemotype that has demonstrated exceptional potential in skin depigmentation and anti-melanoma research. Compounds with this core scaffold have been reported as extremely potent inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway . Specifically, the structurally analogous molecule 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) exhibited remarkable in vitro activity, inhibiting mushroom tyrosinase with an IC50 of 2.1 nM and human tyrosinase in A375 melanoma cells with 92.2% inhibition . This suggests that 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate may act through a similar non-competitive inhibition mechanism, binding to the enzyme-substrate complex and effectively suppressing melanin production . Its value to researchers extends beyond cosmetic lightening agents to potential therapeutic applications in the study of malignant melanoma, where upregulated melanogenesis is a characteristic feature . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-6-3-4-7-15(13)11-19-17(20)12-23-18(21)14-8-5-9-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLOSSIIMDGARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-((2-methylbenzyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound 3-Methoxybenzoate, 2-methylbenzyl Not reported Not reported Lipophilic, moderate polarity -
Ph2 () 4-Hydroxybenzoate Not reported 93–95 Tyrosinase inhibition
Ph3 () 2,4-Dihydroxybenzoate Not reported 122–124 Enhanced solubility
2-[(2-Cyanophenyl)amino]-... () Bromophenyl, cyanophenyl 538.354 Not reported High electrophilicity
Ethyl 2-methoxybenzoate () 2-Methoxybenzoate 180.20 Not reported Simple ester, ethanol-soluble

Biological Activity

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic organic compound notable for its complex structure, which includes a methoxybenzoate moiety and a benzylamine derivative. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and reactivity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H19NO4\text{C}_{17}\text{H}_{19}\text{N}\text{O}_4

It features:

  • A methoxybenzoate group that enhances lipophilicity.
  • An oxo group that may contribute to its biological activity.
  • A 2-methylbenzylamino group which could influence its interaction with biological targets.

Synthesis

The synthesis typically involves the esterification of 3-methoxybenzoic acid with 2-((2-methylbenzyl)amino)-2-oxoethanol, often conducted under acidic conditions. The general reaction can be summarized as follows:

3 Methoxybenzoic Acid+2 2 Methylbenzyl amino 2 oxoethanolH2SO42 2 Methylbenzyl amino 2 oxoethyl 3 methoxybenzoate+H2O\text{3 Methoxybenzoic Acid}+\text{2 2 Methylbenzyl amino 2 oxoethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 2 Methylbenzyl amino 2 oxoethyl 3 methoxybenzoate}+\text{H}_2\text{O}

Biological Activity

Research indicates that 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate may exhibit significant biological activities, including:

1. Enzyme Inhibition:
The compound has been studied for its potential to inhibit various enzymes, which could be useful in therapeutic applications.

2. Antidiabetic Properties:
Analogous compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting that this compound may also possess similar properties. For instance, a related study identified a derivative with an EC50 of 0.1μM0.1\,\mu M, indicating strong protective activity against β-cell dysfunction .

3. Antimicrobial Activity:
Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in drug development.

The exact mechanism by which 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially acting as an inhibitor or modulator of biochemical pathways.

Case Study: Pancreatic β-cell Protection

A study focusing on related compounds demonstrated that N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs exhibited protective effects against ER stress in pancreatic β-cells. The findings indicated that modifications to the molecular structure significantly impacted biological activity, emphasizing the importance of specific functional groups in enhancing potency .

CompoundMaximal Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
5g8813 ± 1
5h4632 ± 7

This table summarizes the activity levels of different analogs, highlighting the potential for optimizing the structure of compounds related to 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate for enhanced biological effects.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2-((2-methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate?

Answer:
The synthesis involves multi-step reactions starting with phenacyl bromide derivatives and substituted benzoic acids. Key steps include:

  • Coupling reaction : React 3-methoxybenzoic acid with 2-bromo-1-(2-methylphenyl)ethanone in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at room temperature for 2 hours. This yields the intermediate phenacyl ester .
  • Amination : Introduce the 2-methylbenzylamine group via nucleophilic substitution under controlled pH (7–8) to avoid side reactions .
  • Purification : Use recrystallization from ethanol to achieve >95% purity . Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in CDCl₃ to identify key signals:
    • Ester carbonyl at δ ~168–170 ppm.
    • Methoxy group (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • FT-IR : Confirm the presence of amide (N–H stretch at ~3300 cm1^{-1}) and ester (C=O at ~1730 cm1^{-1}) groups .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 86.38° between aromatic rings) using SHELXL for refinement .

Basic: How can researchers ensure purity during large-scale synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate impurities .
  • HPLC : Employ a C18 column and methanol/water (70:30) mobile phase to verify purity >98% .
  • Melting Point Analysis : Compare experimental values (e.g., 391–392 K) with literature data to detect polymorphic forms .

Advanced: How can the crystal structure inform intermolecular interactions relevant to stability?

Answer:
X-ray data reveal:

  • Intermolecular hydrogen bonds (e.g., C2–H2A···O1) stabilizing columns along the a-axis .
  • π–π stacking interactions between aromatic rings (centroid separation: 3.78 Å), critical for packing efficiency .
  • Torsional angles : Adjust synthesis conditions to minimize steric hindrance from the 2-methylbenzyl group, improving crystallinity .

Advanced: What mechanistic insights guide the optimization of amidation reactions in this compound?

Answer:

  • Kinetic Studies : Use 1H^1 \text{H}-NMR to track intermediates. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity (DMF > THF) .
  • pH Control : Maintain pH 7–8 to prevent hydrolysis of the amide bond. Excess 2-methylbenzylamine (1.2 equivalents) ensures complete conversion .
  • Side Reactions : Mitigate ester hydrolysis by avoiding aqueous conditions during amidation .

Advanced: How can biological activity be assessed for derivatives of this compound?

Answer:

  • In Vitro Assays : Test tyrosinase inhibition using mushroom tyrosinase and L-DOPA as a substrate (IC₅₀ values <10 µM observed for biphenyl analogs) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to tyrosinase’s active site, focusing on interactions with copper ions and hydrophobic pockets .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 cells to rule out nonspecific toxicity at therapeutic concentrations .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:

  • Solvent Screening : Compare solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax = 280 nm). Note discrepancies due to polymorphic forms .
  • DSC Analysis : Identify melting endotherms correlating with solubility differences (e.g., metastable vs. stable crystals) .
  • HPLC-PDA : Detect trace impurities (e.g., hydrolyzed byproducts) that reduce apparent solubility .

Advanced: What computational tools predict the compound’s reactivity in complex biological systems?

Answer:

  • DFT Calculations : Use Gaussian 16 to compute Fukui indices, identifying nucleophilic/electrophilic sites (e.g., amide nitrogen and ester carbonyl) .
  • MD Simulations : Simulate binding to serum albumin (PDB ID: 1BM0) to predict pharmacokinetic behavior .
  • ADMET Prediction : Employ SwissADME to estimate logP (~3.2), BBB permeability, and CYP450 interactions .

Advanced: How to design derivatives with enhanced bioactivity?

Answer:

  • Functional Group Modifications : Replace the 3-methoxy group with electron-withdrawing substituents (e.g., nitro) to improve tyrosinase affinity .
  • Cross-Coupling Reactions : Introduce biaryl motifs via Suzuki-Miyaura coupling to enhance π–π stacking with target enzymes .
  • Proteolytic Stability : Substitute the ester with a methyloxadiazole group to reduce hydrolysis in plasma .

Advanced: What strategies assess environmental stability under varying conditions?

Answer:

  • Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via HPLC-MS. Phenacyl esters degrade via Norrish Type I pathways .
  • Hydrolytic Stability : Test in buffers (pH 2–12) at 37°C. The amide bond resists hydrolysis at pH 7 but degrades rapidly under acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>450 K) to guide storage protocols .

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